3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one
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Overview
Description
3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a trifluoromethyl group attached to a propanone moiety
Mechanism of Action
Target of Action
Similar compounds such as 1-(5-bromo-pyridin-2-yl)-3-[2-(6-fluoro-2-hydroxy-3-propionyl-phenyl)-cyclopropyl]-urea and 4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid have been shown to interact with the Gag-Pol polyprotein and Genome polyprotein respectively . These proteins play crucial roles in the life cycle of certain viruses.
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in the biological activity of the target proteins .
Biochemical Pathways
The interaction of similar compounds with viral proteins suggests that they may affect the viral replication pathway .
Result of Action
Similar compounds have been shown to inhibit the activity of certain viral proteins, potentially leading to a decrease in viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 2-pyridyl ketones followed by the introduction of the trifluoromethyl group. The reaction typically requires the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The trifluoromethylation step can be carried out using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one
- 3-(5-Chloropyridin-2-yl)-1,1,1-trifluoropropan-2-one
- 3-(5-Fluoropyridin-2-yl)-1,1,1-trifluoropropan-2-one
Uniqueness
3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro and fluoro analogs. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-5-1-2-6(13-4-5)3-7(14)8(10,11)12/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUEXOFDLXCTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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